molecular formula C7ClF8N B14427010 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile CAS No. 84439-72-5

2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile

Cat. No.: B14427010
CAS No.: 84439-72-5
M. Wt: 285.52 g/mol
InChI Key: PYTUKKMOXKVOKT-UHFFFAOYSA-N
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Description

2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is a halogenated organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile typically involves the halogenation of cyclohexene derivatives followed by the introduction of the nitrile group. One common method includes the fluorination of cyclohexene using elemental fluorine or a fluorinating agent under controlled conditions. The chlorination step can be achieved using chlorine gas or a chlorinating reagent. The nitrile group is then introduced through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination and chlorination techniques, along with optimized reaction conditions, can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenating agents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under basic conditions.

    Addition: Electrophiles like hydrogen halides or halogens can add across the double bond.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the nitrile group to an amine.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Addition: Formation of dihalogenated or hydrogenated products.

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through its halogen and nitrile groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohexane: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.

    3,3,4,4,5,5,6,6-Octafluorocyclohex-1-ene-1-carbonitrile:

Uniqueness

2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups, which impart distinct chemical properties and reactivity

Properties

CAS No.

84439-72-5

Molecular Formula

C7ClF8N

Molecular Weight

285.52 g/mol

IUPAC Name

2-chloro-3,3,4,4,5,5,6,6-octafluorocyclohexene-1-carbonitrile

InChI

InChI=1S/C7ClF8N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12

InChI Key

PYTUKKMOXKVOKT-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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